molecular formula C30H37N3O8S B2859759 N-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide oxalate CAS No. 1323535-01-8

N-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide oxalate

Cat. No.: B2859759
CAS No.: 1323535-01-8
M. Wt: 599.7
InChI Key: BJQWLJSRTIMQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide oxalate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperazine ring, a hydroxypropyl group, a methoxyphenyl group, and a benzenesulfonamide moiety, making it a molecule of interest for its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide oxalate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.

    Hydroxypropylation: The 4-benzylpiperazine is then reacted with an epoxide, such as glycidol, to introduce the 2-hydroxypropyl group.

    Sulfonamide Formation: The resulting compound is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide.

    Methoxyphenyl Substitution: Finally, the compound is reacted with 4-methoxyaniline to introduce the methoxyphenyl group, resulting in the final product.

    Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzyl group can be substituted with various electrophiles or nucleophiles.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile or nucleophile used.

    Hydrolysis: Corresponding amines and sulfonic acids.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the study of biological systems due to its structural complexity.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its sulfonamide group.

Medicine

    Pharmaceutical Development: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Drug Design: Used as a lead compound in the design of new drugs.

Industry

    Material Science:

    Chemical Manufacturing: Used in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking its activity. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
  • N-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)benzenesulfonamide

Uniqueness

N-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide oxalate is unique due to the presence of both the hydroxypropyl group and the oxalate salt, which can influence its solubility, stability, and biological activity

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O4S.C2H2O4/c1-23-8-14-28(15-9-23)36(33,34)31(25-10-12-27(35-2)13-11-25)22-26(32)21-30-18-16-29(17-19-30)20-24-6-4-3-5-7-24;3-1(4)2(5)6/h3-15,26,32H,16-22H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQWLJSRTIMQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCN(CC2)CC3=CC=CC=C3)O)C4=CC=C(C=C4)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.